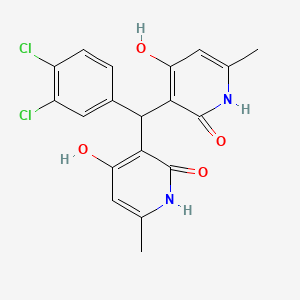

3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, it’s worth noting that similar compounds, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, have been synthesized using multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications

Supramolecular Chemistry

Research by Zaman et al. (1999) on novel supramolecular synthons involving ionic complexes suggests potential applications in crystal engineering. These complexes exhibit unique molecular chains and zigzag tapes, indicative of the compound's utility in designing new materials with specific structural properties (Zaman et al., 1999).

Organic Synthesis

Shibuya (1979) explored the synthesis of novel products through reactions involving active methylene compounds. This research could imply that dichlorophenyl methylene-bis derivatives might be useful intermediates in synthesizing complex organic molecules with specific functional groups (Shibuya, 1979).

Catalysis and Ligand Design

Liu et al. (2008) detailed the synthesis and characterization of rhenium(I) tricarbonyl complexes with new pyridine ligands. These findings underscore the relevance of such compounds in catalysis and as components of luminescent materials. They reveal the importance of the structural design in affecting the electronic and optical properties of metal complexes (Liu et al., 2008).

Photochemistry

In the study by Cola et al. (1993), tris(bipyridine) complexes of various metals were synthesized, showing that compounds with bipyridine ligands are significant in photoinduced energy and electron transfer processes. This suggests potential applications in developing photovoltaic materials and understanding electron transfer mechanisms (Cola et al., 1993).

properties

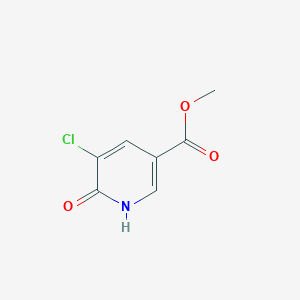

IUPAC Name |

3-[(3,4-dichlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4/c1-8-5-13(24)16(18(26)22-8)15(10-3-4-11(20)12(21)7-10)17-14(25)6-9(2)23-19(17)27/h3-7,15H,1-2H3,(H2,22,24,26)(H2,23,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIXUIDIRGUTFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(NC3=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)

![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)

![2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid](/img/structure/B2389268.png)

![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389273.png)